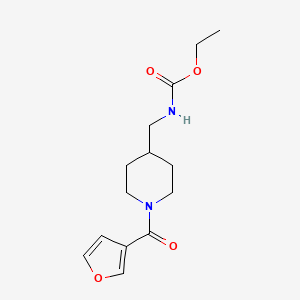

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-2-20-14(18)15-9-11-3-6-16(7-4-11)13(17)12-5-8-19-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUGZNHVISQCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the furan-3-carbonyl group. The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the furan ring.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the furan ring can participate in hydrogen bonding and other interactions. The carbamate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate, with data extracted from the provided evidence:

Key Observations:

Structural Modifications and Synthetic Efficiency The propargyl-substituted piperidine derivative (compound 14 in ) achieved an 83% yield via procedure H, highlighting the efficiency of alkylation and carbamate coupling under optimized conditions . In contrast, phenoxy-ethyl derivatives (e.g., compounds 12–13) showed lower yields (~30–61%), likely due to steric hindrance during aryl carbamate formation . The trifluoromethylphenyl analog () shares 86% structural similarity with the target compound, suggesting that electron-withdrawing groups (e.g., CF₃) could enhance target binding but may complicate synthesis .

Physicochemical Properties

- Carbamate derivatives generally exhibit high HPLC purity (>97%), as seen in , indicating robust purification protocols for such compounds .

- Melting points vary widely: crystalline derivatives (e.g., compound 14, 61–62°C ) contrast with oily products (e.g., compound 13 ), likely due to differences in molecular symmetry and intermolecular interactions.

Furan-containing analogs (e.g., para-fluoro furanyl fentanyl ) suggest that the furan moiety may enhance lipophilicity and CNS penetration, though this requires validation for the target compound.

Biological Activity

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, synthesis methods, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a furan-3-carbonyl moiety through a carbamate functional group. The synthesis typically involves:

- Preparation of the Piperidine Ring : This is often achieved through standard cyclization reactions.

- Introduction of the Furan-3-carbonyl Group : This step can include various carbonylation methods.

- Formation of the Carbamate : The final step involves reacting with ethyl chloroformate to form the carbamate linkage.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics.

Anticancer Activity

Recent research highlights the compound's anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound's effectiveness was quantified using IC50 values, indicating its potency compared to established anticancer agents.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| FaDu | Not specified | Cytotoxicity induction |

In animal models, tumor growth suppression was observed when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The piperidine moiety can interact with various biological receptors, influencing cellular signaling pathways.

- Hydrogen Bonding : The furan ring participates in hydrogen bonding, enhancing binding affinity to target proteins.

- Stability and Bioavailability : The carbamate group improves the compound's stability and bioavailability, facilitating better therapeutic outcomes .

Case Studies and Research Findings

A series of studies have evaluated the biological effects of this compound:

- In Vitro Studies : Various cancer cell lines were treated with different concentrations of the compound, revealing significant cytotoxic effects.

- Animal Models : In vivo experiments demonstrated that administration of the compound led to reduced tumor sizes in xenograft models.

Comparison with Similar Compounds

This compound can be compared with other related carbamate derivatives:

| Compound Name | Biological Activity |

|---|---|

| Ethyl ((1-(furan-2-carbonyl)piperidin-4-yl)methyl)carbamate | Moderate anticancer activity |

| Ethyl ((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)carbamate | Antimicrobial properties |

| Ethyl ((1-(pyridine-3-carbonyl)piperidin-4-yl)methyl)carbamate | Limited bioactivity |

This comparison indicates that the structural features of this compound may confer unique advantages in terms of biological activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.